4-N-[(2-fluorophenyl)methyl]-4-N-(1-hydroxy-2-methylpropan-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Overview
Description
4-N-[(2-fluorophenyl)methyl]-4-N-(1-hydroxy-2-methylpropan-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with fluorobenzyl, hydroxy-dimethylethyl, and dimethyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(2-fluorophenyl)methyl]-4-N-(1-hydroxy-2-methylpropan-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorobenzyl and hydroxy-dimethylethyl groups through nucleophilic substitution reactions. The final step involves the dimethylation of the piperidine nitrogen atoms under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-N-[(2-fluorophenyl)methyl]-4-N-(1-hydroxy-2-methylpropan-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The fluorobenzyl group can be reduced to a benzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of a substituted benzyl derivative.
Scientific Research Applications
4-N-[(2-fluorophenyl)methyl]-4-N-(1-hydroxy-2-methylpropan-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-N-[(2-fluorophenyl)methyl]-4-N-(1-hydroxy-2-methylpropan-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(2-chlorobenzyl)-N~4~-(2-hydroxy-1,1-dimethylethyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- N~4~-(2-bromobenzyl)-N~4~-(2-hydroxy-1,1-dimethylethyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
Uniqueness
4-N-[(2-fluorophenyl)methyl]-4-N-(1-hydroxy-2-methylpropan-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-N-[(2-fluorophenyl)methyl]-4-N-(1-hydroxy-2-methylpropan-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O3/c1-20(2,14-25)24(13-16-7-5-6-8-17(16)21)18(26)15-9-11-23(12-10-15)19(27)22(3)4/h5-8,15,25H,9-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMCBQBMGKDFOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N(CC1=CC=CC=C1F)C(=O)C2CCN(CC2)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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